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Compound of Interest

3-(2-Propynyloxy)piperidine
Compound Name:

hydrochloride
CAS No.: 1185301-44-3
Cat. No.: B1451033

Get Quote

Executive Summary

3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a high-value bifunctional
building block that bridges the gap between classical heterocyclic medicinal chemistry and
modern bioorthogonal synthesis.[1]

This guide details the application of this scaffold in two critical workflows:

» High-Throughput Library Generation: Leveraging the terminal alkyne for Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC) "Click" chemistry to rapidly explore Structure-Activity
Relationships (SAR).[1]

¢ Chimeric Drug Design (PROTACS): Utilizing the piperidine moiety as a solvent-exposed exit
vector for linker attachment in targeted protein degradation.[1]

Compound Profile & Chemical Logic
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Structural Analysis

The compound features a piperidine ring—a privileged pharmacophore found in over 100 FDA-
approved drugs—substituted at the C3 position with a propargyl ether group.[1]

Feature Chemical Logic for Drug Discovery

Provides 3D character (non-flat), improves
Piperidine Core solubility, and serves as a robust hydrogen bond

acceptor/donor.[1]

Creates a distinct vector geometry compared to
C3-Substitution common C4-substituted analogs, allowing the

alkyne "tail" to probe unique sub-pockets.[1]

A bioorthogonal "Click" handle.[1] It is
_ chemically inert under most physiological
Terminal Alkyne » ) ] ] )
conditions but highly reactive toward azides in

the presence of Cu(l).[1]

Offers greater metabolic stability than ester
Ether Linkage linkages and distinct flexibility compared to

direct carbon-carbon bonds.[1]

Physicochemical Properties[1][2]

¢ Molecular Weight: 175.66 g/mol [1][2][3]

e Form: Hydrochloride salt (White to off-white solid)[1]

 Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1]

» Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Application 1: "Click-Ready" Library Synthesis[1]

Context: In hit-to-lead optimization, researchers often need to rapidly diversify a core scaffold to
improve potency or selectivity.[1] This protocol describes using 3-(2-Propynyloxy)piperidine as
a "warhead-linker" module.[1]
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Strategic Workflow

e Anchor Step: The secondary amine of the piperidine is reacted with the core scaffold (e.qg.,
via SNAr or Reductive Amination).[1]

 Diversification Step: The pendant alkyne is reacted with a library of organic azides to
generate a triazole-linked library.[1]

Protocol: Parallel CUAAC Library Generation

This protocol is optimized for 96-well plate format.[1]

Reagents:

» Scaffold-Alkyne Intermediate: 10 mM in DMSO (The product of Step 1).
e Azide Library: 10 mM in DMSO (Diverse R-N3 compounds).[1]

o Catalyst Solution: CuSO4-5H20 (20 mM in water) mixed 1:2 with Sodium Ascorbate (100
mM in water) immediately before use.[1]

e Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]Jamine) - 10 mM in DMSO
(enhances rate and protects Cu(l)).[1]

Step-by-Step Procedure:

o Plate Preparation: In each well of a 96-well polypropylene plate, dispense 10 pL of the
Scaffold-Alkyne intermediate (0.1 pumol).

o Library Addition: Add 10.5 pL of a unique Azide solution to each well (1.05 eq).
o Catalyst Addition: Prepare the "Click Cocktail™:

o Mix CuSO4, Sodium Ascorbate, and TBTA in a molar ratio of 1:5:1.

o Add 5 L of this cocktail to each well.

 Incubation: Seal the plate with foil and shake at room temperature (25°C) for 12—16 hours.
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e Quenching: Add 50 pL of saturated aqueous EDTA or ammonium chloride to chelate copper.

e Analysis: Analyze directly via LC-MS. Conversion is typically >90%.[1] The crude mixture can
often be used directly in biochemical screening assays due to the biocompatibility of the
triazole product.

Application 2: PROTAC Linker Design[1]

Context: Proteolysis Targeting Chimeras (PROTACS) require a linker to connect a Target
Protein ligand to an E3 Ligase ligand.[1] The 3-(2-Propynyloxy)piperidine scaffold is ideal for
this because the ether oxygen improves water solubility of the linker chain—a critical parameter
for PROTAC bioavailability.[1]

S_NAr or
Reductive Amination

Logic Diagram: Bifunctional Utility

Secondary Amine Drug Core / Warhead
orod (Nucleophile) (e.g., Kinase Inhibitor)
3-(2-Propynyloxy) }—==~""""
ineridi _ _Functional Group 2
PIEETEE IS ) iy P CUAAC Click
== Terminal Alkyne Reaction
(Click Handle)

PROTAC / Library Member

PEG/Alkyl Chain
(with Azide)

Click to download full resolution via product page

Figure 1: The bifunctional logic of 3-(2-Propynyloxy)piperidine allows it to serve as a connector
between a pharmacophore and a diversity element or linker.[1]

Scientific Rationale & Troubleshooting
Why the C3-Ether?

» Vector Exploration: Most commercial piperidines are C4-substituted.[1] The C3-substitution
projects the alkyne vector at a ~60° angle relative to the nitrogen lone pair (in chair
conformation), accessing different chemical space within the binding pocket than C4
analogs.[1]

» Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to an all-
carbon chain, potentially improving the metabolic stability (lowering clearance) of the final
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drug candidate.[1]

Troubleshooting the Click Reaction

Observation Root Cause Corrective Action

Cu(l) is oxidized to inactive
Low Yield / Incomplete o Cu(ll).[1] Degas solvents and
i Oxygen Inhibition ) _
Reaction increase Sodium Ascorbate

concentration.[1]

Ensure both the alkyne and

azide are soluble in the
Precipitation Solubility mismatch DMSO/Water mix. Add t-

Butanol (up to 20%) as a co-

solvent.[1]

Indicates Cu(ll) formation.[1]
Blue Solution Color Copper Oxidation Add fresh ascorbate

immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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